molecular formula C15H15N3 B15299841 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B15299841
M. Wt: 237.30 g/mol
InChI Key: JJDMYSPQDZIZMD-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a 3,5-dimethylphenyl group at the 2-position and an amine group at the 3-position

Preparation Methods

The synthesis of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine with 3,5-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, 3,5-dimethylbenzaldehyde, and an isocyanide are combined in the presence of a Lewis acid catalyst to form the desired product .

Chemical Reactions Analysis

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkyl groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Scientific Research Applications

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring. Examples include 2-phenylimidazo[1,2-a]pyridine and 2-(4-methylphenyl)imidazo[1,2-a]pyridine.

    Imidazo[1,5-a]pyridine derivatives: These compounds have a similar imidazo ring system but differ in the position of the nitrogen atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C15H15N3/c1-10-7-11(2)9-12(8-10)14-15(16)18-6-4-3-5-13(18)17-14/h3-9H,16H2,1-2H3

InChI Key

JJDMYSPQDZIZMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(N3C=CC=CC3=N2)N)C

Origin of Product

United States

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